Dutasteride

Enzyme Inhibition 5α-Reductase IC50

Researchers requiring maximal DHT suppression face a critical gap: finasteride inhibits only type 2 5α-reductase, leaving type 1 unblocked. Dutasteride (CAS 164656-23-9) is a dual inhibitor of both type 1 & 2 5α-reductase (IC50: 6 & 7 nM), achieving 94.7% serum DHT suppression and -26.3% prostate volume reduction. • 5-week half-life supports PK/PD modeling of sustained-release formulations. • Superior hair count increase vs. finasteride (+23 vs. +4 hairs/cm² at 24 wks). • ≥98% HPLC purity; ambient global shipping; multiple batch sizes available.

Molecular Formula C27H30F6N2O2
Molecular Weight 528.5 g/mol
CAS No. 164656-23-9
Cat. No. B1684494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride
CAS164656-23-9
Synonyms17beta-N-(2,5-bis(trifluoromethyl))phenyl-carbamoyl-4-aza-5alpha-androst-1-en-3-one
745, GG
Avodart
dutasteride
GG 745
GG-745
GG745
GI198745
Molecular FormulaC27H30F6N2O2
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
InChIInChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
InChIKeyJWJOTENAMICLJG-QWBYCMEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to pale yellow solid powder
SolubilityInsoluble
9.08e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dutasteride: Dual 5α-Reductase Inhibitor


Dutasteride (CAS 164656-23-9) is a synthetic 4-azasteroid that functions as a competitive, mechanism-based inhibitor of both type 1 and type 2 5α-reductase (5AR) isoenzymes, the intracellular enzymes responsible for converting testosterone to dihydrotestosterone (DHT) [1]. Unlike finasteride, which selectively inhibits only the type 2 isoenzyme, dutasteride forms a stable enzyme complex with both type 1 and type 2 5AR, resulting in near-complete suppression of serum and intraprostatic DHT [2]. It is clinically indicated for symptomatic benign prostatic hyperplasia (BPH) and is also investigated for androgenetic alopecia, with a terminal elimination half-life of approximately 5 weeks, allowing for sustained pharmacodynamic effect [3].

Inhibition Profile

Dual type 1 and type 2 5α-reductase inhibitor; differs from type 2-selective agents

Pharmacodynamic Effect

Near-complete serum and intraprostatic DHT suppression in reported studies

Target Engagement

Extended terminal half-life (~5 weeks) supports sustained enzyme inhibition

Dutasteride: Not Interchangeable with Finasteride


Direct substitution of dutasteride with finasteride or other 5α-reductase inhibitors is scientifically invalid due to fundamental differences in enzyme inhibition profile, potency, and pharmacokinetics. Dutasteride is a dual inhibitor of both type 1 and type 2 5α-reductase, whereas finasteride selectively inhibits only type 2 [1]. This mechanistic divergence results in a 60-fold greater potency against type 1 5AR and a 5-fold faster enzyme inactivation rate for dutasteride . Furthermore, dutasteride exhibits a terminal half-life of approximately 5 weeks, compared to finasteride's 6-8 hours, leading to markedly different steady-state kinetics and washout periods [2]. These disparities translate into quantifiable differences in clinical outcomes, including greater prostate volume reduction (-26.3% vs. -18.1%, p=0.008) and superior hair regrowth in androgenetic alopecia [3][4]. Therefore, for studies requiring maximal DHT suppression or investigating dual 5AR inhibition, dutasteride is not interchangeable with finasteride.

Target Compound
Dutasteride (dual 5AR type 1/2 inhibitor; extended half-life)
Near-complete DHT suppression
Potential Substitute
Finasteride (type 2-selective; short half-life ~6‑8 h)
Partial DHT suppression (~70–75%)
Type 1 5AR inhibition may be absent; maximal DHT suppression model may not replicate
Target Compound
Dutasteride (pan‑5AR inhibition including type 3; IC50 0.33 nM)
Reported SRD5A3 engagement
Potential Substitute
Finasteride (no significant 5AR3 inhibition)
Cannot probe SRD5A3 function
5AR type 3 pathway studies require dutasteride; finasteride not a suitable tool

Dutasteride: Quantitative Evidence Comparison


Dual 5AR Inhibition Potency vs. Finasteride

Dutasteride demonstrates potent dual inhibition of both type 1 and type 2 5α-reductase (5AR), a key differentiator from finasteride. In vitro, dutasteride inhibits type 1 5AR with an IC50 of 6 nM and type 2 5AR with an IC50 of 7 nM. In contrast, finasteride is a selective inhibitor of type 2 5AR with negligible activity against type 1 . Quantitatively, dutasteride is 60-fold more potent than finasteride in its initial inhibition of type 1 5AR and inactivates the enzyme approximately 5 times faster .

Dual 5AR Inhibition Potency
Head-to-head
Type 1 IC50 6 nM vs. >1000 nM; Type 2 IC50 7 nM vs. ~10 nM
Supports dual 5AR inhibition research; finasteride insufficient for type 1 studies
Recombinant human isoenzymes; ~5‑fold faster inactivation rate
Enzyme Inhibition 5α-Reductase IC50 Selectivity Mechanism of Action

Serum DHT Suppression vs. Finasteride

Dutasteride achieves near-complete suppression of serum dihydrotestosterone (DHT) due to its dual inhibition of both 5AR isoenzymes. Clinical data show a mean serum DHT decrease of 94.7% after 6 months of treatment with dutasteride 0.5 mg daily in men with BPH [1]. Intraprostatic DHT concentration decreased by 94% after 3 months in BPH patients and by 97% after 6-10 weeks in prostate cancer patients [2]. In contrast, finasteride (5 mg daily) typically reduces serum DHT by approximately 70-75% [3].

Serum DHT Suppression
Reported
94.7% reduction vs. ~70–75% with finasteride
Near‑complete DHT suppression context; partial suppression may alter androgen‑dependent model endpoints
0.5 mg/day, 6‑month clinical data; intraprostatic DHT reduced 94–97%
Pharmacodynamics Dihydrotestosterone (DHT) Biomarker Suppression Efficacy Androgen Deprivation

Prostate Volume Reduction vs. Finasteride

In a real-world retrospective study of 401 BPH patients, dutasteride (0.5 mg daily) demonstrated superior efficacy over finasteride (5 mg daily) after at least 6 months of therapy. Dutasteride achieved significantly greater reductions in prostate volume (-26.3% vs. -18.1%, p=0.008), prostate-specific antigen (PSA) levels (-43.7% vs. -32.5%, p=0.014), and International Prostate Symptom Score (IPSS) (-6.8 ± 3.9 vs. -5.9 ± 3.6, p=0.042) [1]. However, a 12-month randomized controlled trial (EPICS, n=1630) found no significant difference in prostate volume reduction between dutasteride and finasteride, though both were effective [2]. A network meta-analysis reported a significant improvement in IPSS for dutasteride over finasteride [WMD = -1.80, 95% CI -2.90 to -0.11] [3].

Prostate Volume Reduction
Head-to-head
Dutasteride –26.3% vs. Finasteride –18.1% (p=0.008)
Reported endpoint difference in BPH research context; real‑world evidence
Retrospective, n=401, ≥6 months; EPICS trial showed no significant difference
Benign Prostatic Hyperplasia Prostate Volume PSA IPSS Real-World Evidence

Hair Regrowth and Miniaturization vs. Finasteride

In a randomized controlled trial of 90 men with androgenetic alopecia, dutasteride 0.5 mg daily demonstrated superior efficacy over finasteride 1 mg daily after 24 weeks. Total hair count per cm² increased significantly more in the dutasteride group (baseline: 223 hairs; week 24: 246 hairs; change: +23 hairs/cm²) compared to finasteride (baseline: 227 hairs; week 24: 231 hairs; change: +4 hairs/cm²) [1]. Reversal of hair miniaturization, measured by decrease in thin hair count, was also significantly greater with dutasteride (baseline: 65 thin hairs/cm²; week 24: 57 thin hairs/cm²; change: -8 thin hairs/cm²) versus finasteride (baseline: 67 thin hairs/cm²; week 24: 66 thin hairs/cm²; change: -1 thin hair/cm²) [1].

Hair Regrowth
Head-to-head
+23 hairs/cm² vs. +4 hairs/cm²; thin hair –8 vs. –1 hairs/cm²
Supports hair biology studies; larger dynamic range may facilitate endpoint detection
24‑week RCT, men with AGA; phototrichogram assessment
Androgenetic Alopecia Hair Regrowth Miniaturization Phototrichogram Dermatology

Half-Life and Sustained Target Engagement vs. Finasteride

Dutasteride exhibits a terminal elimination half-life of approximately 5 weeks (range 3-5 weeks) at steady state, primarily due to its high lipophilicity and extensive tissue distribution, including accumulation in the prostate [1]. This prolonged half-life results in sustained target engagement and a gradual washout period of several months after discontinuation. In contrast, finasteride has a significantly shorter half-life of 6-8 hours, requiring daily dosing to maintain effect [2]. This pharmacokinetic disparity directly impacts experimental design: dutasteride studies require longer washout periods and careful consideration of carryover effects, while its sustained exposure may allow for less frequent dosing in certain models [3].

Terminal Half‑Life
Reported
~5 weeks vs. 6–8 hours
Sustained target engagement; washout and dosing schedules differ markedly
Steady‑state PK; accumulation in prostate tissue
Pharmacokinetics Half-Life Steady-State Drug Clearance Dosing Regimen

5AR Type 3 Inhibition vs. Finasteride

Beyond type 1 and type 2 5AR, dutasteride has been shown to competitively inhibit the more recently characterized type 3 5α-reductase (5AR3, also known as SRD5A3) with an IC50 of 0.33 nM [1]. This represents sub-nanomolar potency and adds a third isoenzyme target to dutasteride's inhibitory profile. Finasteride, due to its structural and mechanistic differences, does not exhibit significant inhibition of 5AR3 at clinically relevant concentrations [2]. The functional significance of 5AR3 is an active area of research, with studies suggesting roles in N-linked glycosylation and androgen metabolism in specific tissues.

5AR Type 3 Inhibition
Class-level
IC50 0.33 nM; finasteride no significant inhibition
Supports SRD5A3 functional studies; finasteride not a tool for this isoform
Recombinant 5AR3; physiological role under investigation
5α-Reductase Type 3 Selectivity Off-Target Effects Enzyme Inhibition Molecular Pharmacology

Dutasteride Research and Industrial Applications


Benign Prostatic Hyperplasia (BPH) Models

Dutasteride is the preferred 5ARI for BPH research models where maximal glandular size reduction and DHT suppression are desired. The real-world evidence showing -26.3% prostate volume reduction (vs. -18.1% for finasteride) and 94.7% serum DHT suppression supports its use as a potent intervention [1][2]. Its dual inhibition of type 1 and type 2 5AR ensures near-complete blockade of intraprostatic DHT production, which is critical for studies investigating the androgen-dependent pathophysiology of BPH progression.

Androgenetic Alopecia Hair Regrowth Studies

Given its demonstrated superiority over finasteride in increasing total hair count (+23 vs. +4 hairs/cm²) and reversing miniaturization (-8 vs. -1 thin hairs/cm²) at 24 weeks, dutasteride serves as a robust positive control or reference compound in androgenetic alopecia research [1]. It is particularly valuable for establishing efficacy benchmarks, evaluating novel therapeutics, or investigating the relative contributions of type 1 and type 2 5AR in hair follicle biology.

PK/PD Modeling for Long-Acting 5AR Inhibitors

Dutasteride's exceptionally long half-life (~5 weeks) makes it an ideal tool for pharmacokinetic/pharmacodynamic modeling of sustained-release or long-acting formulations [1]. Its pharmacokinetic profile also supports research into dosing strategies with reduced frequency (e.g., intermittent dosing), as explored in androgenetic alopecia studies where thrice-weekly dutasteride showed efficacy comparable to daily finasteride [2].

Investigating 5AR Type 1 and Type 3 Isoforms

Dutasteride is uniquely suited for studies designed to dissect the contributions of individual 5AR isoenzymes (type 1, type 2, and type 3) to androgen signaling and disease pathogenesis. Its potent inhibition of all three isoforms (IC50: 6 nM for type 1, 7 nM for type 2, and 0.33 nM for type 3) contrasts sharply with the type 2-selective profile of finasteride, enabling researchers to assess the functional consequences of pan-5AR blockade [1]. This is particularly relevant for exploring SRD5A3 function in glycosylation and its emerging role in cancer and metabolic disorders.

Application
Selection Property
Validation Focus
BPH model studies
Dual type 1/2 5AR inhibition, near‑complete DHT suppression
Prostate volume reduction endpoints, DHT level monitoring
Androgenetic alopecia hair biology
Reported hair count increase and miniaturization reversal
Hair regrowth endpoints, follicular miniaturization assessment
Long‑acting 5AR inhibitor PK/PD modeling
Extended terminal half‑life and sustained target engagement
Sustained exposure kinetics, washout period analysis
5AR isoform functional studies
Pan‑5AR inhibition including type 1, 2, and 3
Isoform‑specific target engagement, SRD5A3 role in glycosylation

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